6,6-Difluoro-3-azabicyclo[3.2.0]heptane 6,6-Difluoro-3-azabicyclo[3.2.0]heptane
Brand Name: Vulcanchem
CAS No.: 1214875-41-8
VCID: VC2678543
InChI: InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2
SMILES: C1C2CNCC2C1(F)F
Molecular Formula: C6H9F2N
Molecular Weight: 133.14 g/mol

6,6-Difluoro-3-azabicyclo[3.2.0]heptane

CAS No.: 1214875-41-8

Cat. No.: VC2678543

Molecular Formula: C6H9F2N

Molecular Weight: 133.14 g/mol

* For research use only. Not for human or veterinary use.

6,6-Difluoro-3-azabicyclo[3.2.0]heptane - 1214875-41-8

Specification

CAS No. 1214875-41-8
Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
IUPAC Name 6,6-difluoro-3-azabicyclo[3.2.0]heptane
Standard InChI InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2
Standard InChI Key GETFYARBJRZNMZ-UHFFFAOYSA-N
SMILES C1C2CNCC2C1(F)F
Canonical SMILES C1C2CNCC2C1(F)F

Introduction

Chemical Structure and Properties

6,6-Difluoro-3-azabicyclo[3.2.0]heptane features a distinctive bicyclic structure consisting of a four-membered ring fused to a larger nitrogen-containing ring. The molecule contains a nitrogen atom incorporated into the ring system (hence "aza") and two fluorine atoms at the 6-position (hence "6,6-difluoro"). The bicyclic [3.2.0] nomenclature indicates the ring fusion pattern with a 3-carbon and a 2-carbon bridge, forming a rigid molecular framework.

Basic Chemical Properties

The compound exists in two primary forms—as a free base and as a hydrochloride salt. The hydrochloride form is particularly important for pharmaceutical applications due to its enhanced stability and solubility characteristics.

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₆H₉F₂NC₆H₁₀ClF₂N
Molecular Weight133.0 Da169.60 Da
CAS NumberNot specified in sources1638761-34-8
MFCD NumberMFCD20230948Not specified in sources

Stereochemistry

Stereochemistry plays a crucial role in the biological activity of this compound. The specific (1R,5S) stereoisomer has been identified and cataloged by chemical suppliers, indicating its potential significance in research applications .

Physicochemical Properties

Understanding the physicochemical properties of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane is essential for predicting its behavior in biological systems and its potential utility in drug development.

Detailed Physical Properties

The following table summarizes the key physicochemical properties of the free base form:

PropertyValue
LogP0.34
Heavy Atoms Count9
Rotatable Bond Count0
Number of Rings2
Carbon Bond Saturation (Fsp3)1
Polar Surface Area12 Å
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1

These properties contribute to the compound's pharmacokinetic profile and potential drug-like characteristics .

Significance of Fluorination

The presence of two fluorine atoms at the 6-position significantly influences the compound's properties. Fluorination is a common strategy in medicinal chemistry that can:

  • Enhance metabolic stability by blocking potential sites of oxidative metabolism

  • Increase lipophilicity, potentially improving membrane permeability

  • Alter the pKa of nearby functional groups, affecting ionization states

  • Influence molecular conformation through stereoelectronic effects

Based on analogous fluorinated azabicyclic compounds, the difluoro substitution likely enhances lipophilicity, potentially increasing the compound's bioavailability and efficacy in biological systems.

Applications in Drug Discovery

6,6-Difluoro-3-azabicyclo[3.2.0]heptane represents an important structural motif with potential applications in pharmaceutical research and development.

Role as a Building Block

This compound serves as an advanced building block for drug discovery programs, particularly in the development of:

  • Central nervous system (CNS) active compounds

  • Novel ligands for specific receptor systems

  • Metabolically stable drug candidates

The rigid bicyclic structure combined with the strategic placement of fluorine atoms creates a uniquely valuable scaffold for medicinal chemistry exploration .

SupplierFormPurityTypical Package Size
Enamine MADE BBsNot specified95%1 g
Astatech IncNot specified95%1 g

This information indicates that the compound is accessible for research applications, though pricing information is typically provided upon request (listed as "POA" or Price On Application) .

Related Compounds

Understanding the broader context of fluorinated azabicyclic compounds provides valuable insights into the potential properties and applications of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane.

Structural Analogs

Several related compounds share structural similarities:

  • 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Contains a similar difluoro substitution pattern but differs in ring size and includes additional functional groups.

  • Fluorine-containing 6-Azabicyclo[3.1.1]heptanes: Alternative bicyclic systems with different ring fusion patterns but similar fluorine incorporation strategies .

  • Fluoro or difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives: Represent a different bicyclic arrangement with similar fluorination patterns .

These structural analogs provide a framework for understanding the potential chemical behavior and biological activity of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane.

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